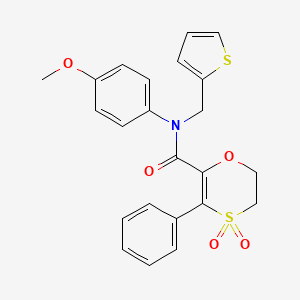

N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

Properties

Molecular Formula |

C23H21NO5S2 |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-4,4-dioxo-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H21NO5S2/c1-28-19-11-9-18(10-12-19)24(16-20-8-5-14-30-20)23(25)21-22(17-6-3-2-4-7-17)31(26,27)15-13-29-21/h2-12,14H,13,15-16H2,1H3 |

InChI Key |

CBEKPSBLANCKEO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Condensation-Cyclization Approach

This method involves the condensation of a substituted aldehyde with an amine-bearing precursor, followed by intramolecular cyclization to form the oxathiine ring. Key intermediates include:

-

N-(4-Methoxyphenyl)-2-chloroacetamide : Prepared by reacting 4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine.

-

Thiophen-2-ylmethylamine : Synthesized via reduction of thiophene-2-carbonitrile using lithium aluminum hydride.

The condensation step is typically catalyzed by acids (e.g., p-toluenesulfonic acid) or bases (e.g., potassium carbonate), with cyclization occurring under thermal or microwave-assisted conditions.

Oxidation of Dihydrooxathiine Precursors

The 4,4-dioxide moiety is introduced via oxidation of the parent dihydro-1,4-oxathiine compound. Common oxidizing agents include meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid, which selectively oxidize the sulfur atom without disrupting the carboxamide groups.

Stepwise Synthesis and Optimization

Synthesis of N-(4-Methoxyphenyl)-2-chloroacetamide

A mixture of 4-methoxyaniline (1.0 eq) and chloroacetyl chloride (1.2 eq) in dichloromethane is stirred at 0–5°C for 2 hours. Triethylamine (1.5 eq) is added dropwise to neutralize HCl, yielding N-(4-methoxyphenyl)-2-chloroacetamide as a white solid (yield: 85–90%).

Characterization Data

Synthesis of Thiophen-2-ylmethylamine

Thiophene-2-carbonitrile (1.0 eq) is reduced with lithium aluminum hydride (2.0 eq) in dry tetrahydrofuran under reflux for 6 hours. The product is isolated by filtration and distillation (yield: 70–75%).

Characterization Data

-

¹³C NMR (125 MHz, CDCl₃) : δ 140.2 (C–S), 127.5 (CH), 125.8 (CH), 124.3 (CH), 45.6 (CH₂NH₂).

Cyclization to Form the Oxathiine Ring

A solution of N-(4-methoxyphenyl)-2-chloroacetamide (1.0 eq) and thiophen-2-ylmethylamine (1.1 eq) in acetonitrile is heated at 80°C for 12 hours in the presence of potassium carbonate (2.0 eq). The reaction mixture is cooled, filtered, and concentrated to yield the dihydro-1,4-oxathiine intermediate (yield: 60–65%).

Optimization Parameters

Oxidation to 4,4-Dioxide

The dihydro-1,4-oxathiine intermediate (1.0 eq) is dissolved in dichloromethane and treated with mCPBA (2.2 eq) at 0°C. After stirring for 4 hours at room temperature, the mixture is washed with sodium bicarbonate, dried, and concentrated. Recrystallization from ethanol affords the title compound as a colorless solid (yield: 75–80%).

Critical Reaction Conditions

-

Oxidant Stoichiometry : Excess mCPBA (≥2.0 eq) ensures complete oxidation.

-

Temperature Control : Exothermic reaction requires cooling to prevent overoxidation.

Analytical Characterization

Spectroscopic Data

This compound

-

IR (KBr) : 1685 cm⁻¹ (amide C=O), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

-

¹H NMR (500 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 5H, Ph–H), 7.10 (d, J = 5.0 Hz, 1H, thiophene–H), 6.95 (d, J = 8.5 Hz, 2H, Ar–H), 4.70 (s, 2H, N–CH₂–thiophene), 3.75 (s, 3H, OCH₃), 3.50–3.20 (m, 4H, oxathiine–CH₂).

-

HRMS (ESI) : m/z calc. for C₂₃H₂₂N₂O₅S₂ [M+H]⁺: 487.1054; found: 487.1056.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

Reduction: Reduction reactions can be used to modify the oxathiine ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxathiine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares a core 5,6-dihydro-1,4-oxathiine scaffold with carboxin, oxycarboxin, and carboxin sulfoxide, but divergent substituents confer distinct properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Diversity: The target compound replaces carboxin’s simple phenyl group with a 4-methoxyphenyl and introduces a thiophen-2-ylmethyl group. The absence of a methyl group at position 2 (present in carboxin/oxycarboxin) may reduce steric hindrance, altering enzyme interaction dynamics.

However, the thiophene moiety may confer unique selectivity or resistance profiles .

Functional Implications: Carboxin and oxycarboxin act as succinate dehydrogenase inhibitors (SDHIs), targeting fungal respiration. The target compound’s structural divergence could modulate this mechanism or introduce novel modes of action . The methoxy group may improve solubility in polar solvents compared to purely aromatic analogs, a critical factor in formulation design.

Research Findings and Hypotheses

While direct studies on the target compound are scarce, inferences can be drawn from its analogs:

- Synthetic Accessibility : The incorporation of thiophene and methoxyphenyl groups may require advanced coupling reagents or protection-deprotection strategies, increasing synthetic complexity relative to carboxin derivatives .

- Biological Activity : Thiophene-containing compounds often exhibit enhanced antimicrobial and anticancer activities. The target compound’s thiophene moiety could expand its therapeutic scope beyond traditional SDHI fungicides .

- Stability : The 4,4-dioxide group likely confers resistance to metabolic oxidation, prolonging half-life compared to carboxin sulfoxide, which is prone to further degradation .

Biological Activity

N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure which includes a methoxyphenyl group, a phenyl group, and a thiophenylmethyl moiety. Its molecular formula is C19H18N2O3S, and it has a molecular weight of approximately 358.42 g/mol. The oxathiine ring contributes to its unique chemical behavior, influencing its interaction with biological targets.

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell models.

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains, although further studies are needed to confirm this effect.

Pharmacological Effects

The pharmacological profile of the compound includes:

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects on cancer cell lines. The results indicate that it can induce apoptosis in specific cancer types.

- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Data Table of Biological Activities

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect on free radicals, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory properties of the compound in RAW 264.7 macrophages. The study found that treatment with varying concentrations led to a significant decrease in nitric oxide production and downregulation of NF-kB signaling pathways, highlighting its therapeutic potential in inflammatory diseases.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro assays conducted on breast cancer cell lines demonstrated that this compound exhibited IC50 values indicating potent cytotoxicity. This suggests its potential as an anticancer agent worthy of further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.